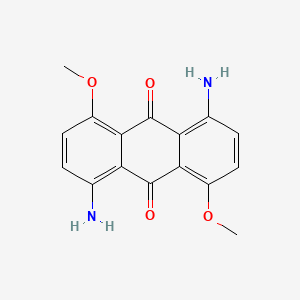
9,10-Anthracenedione, 1,5-diamino-4,8-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1,5-diamino-4,8-dimethoxy-: is an organic compound with the molecular formula C16H14N2O4. It is a derivative of anthracenedione, characterized by the presence of amino and methoxy groups at specific positions on the anthracene ring. This compound is known for its vibrant color and is used in various industrial applications, particularly in the synthesis of dyes and pigments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,5-diamino-4,8-dimethoxy- typically involves the nitration of anthracene followed by reduction and subsequent methoxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution pattern on the anthracene ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the use of high-pressure reactors and specialized equipment to handle the reagents and intermediates safely. The production process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino and methoxy groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the anthracene ring .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9,10-Anthracenedione, 1,5-diamino-4,8-dimethoxy- is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis .
Biology and Medicine: Its ability to interact with biological molecules makes it a useful tool in various biochemical assays .
Industry: In the industrial sector, this compound is primarily used in the production of dyes and pigments. Its vibrant color and stability make it suitable for use in textiles, inks, and coatings .
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1,5-diamino-4,8-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include electron transfer processes and the formation of reactive intermediates that can interact with cellular components .
Comparación Con Compuestos Similares
9,10-Anthracenedione, 1,4-diamino-: This compound has amino groups at the 1 and 4 positions, differing from the 1,5-diamino substitution pattern.
9,10-Anthracenedione, 1,5-dihydroxy-: This compound features hydroxyl groups instead of methoxy groups at the 4 and 8 positions.
Uniqueness: The unique combination of amino and methoxy groups in 9,10-Anthracenedione, 1,5-diamino-4,8-dimethoxy- imparts distinct chemical and physical properties, such as enhanced solubility and specific reactivity patterns. These characteristics make it particularly valuable in applications where precise chemical modifications are required .
Propiedades
Número CAS |
1533-34-2 |
|---|---|
Fórmula molecular |
C16H14N2O4 |
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
1,5-diamino-4,8-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H14N2O4/c1-21-9-5-3-7(17)11-13(9)15(19)12-8(18)4-6-10(22-2)14(12)16(11)20/h3-6H,17-18H2,1-2H3 |
Clave InChI |
NBZUTLRPQMFBDM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C=C1)N)C(=O)C3=C(C=CC(=C3C2=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


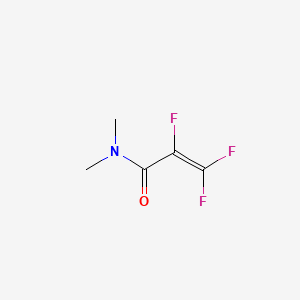
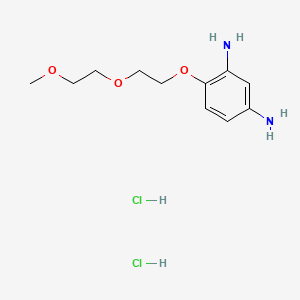


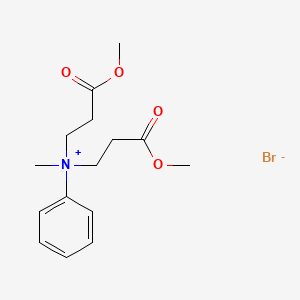
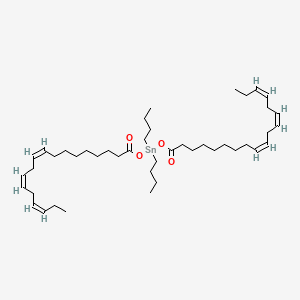

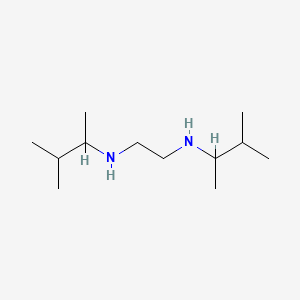
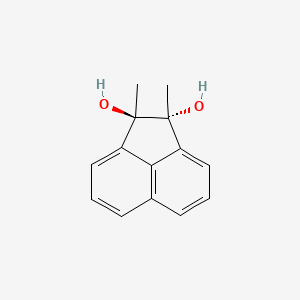
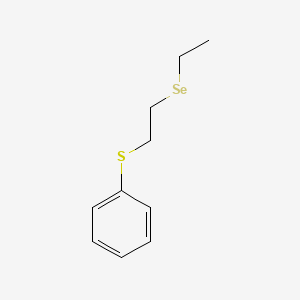
![Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate](/img/structure/B12679607.png)



